
Proteasome Inhibitor YSY01A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
YSY01A is a novel proteasome inhibitor that has shown significant potential in cancer treatment. Proteasome inhibitors are compounds that block the action of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins within the cell. By inhibiting proteasomes, YSY01A can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of YSY01A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of YSY01A would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce the compound on a larger scale. The exact industrial production methods are not publicly available but would follow standard practices in pharmaceutical manufacturing .
化学反応の分析
Types of Reactions
YSY01A undergoes several types of chemical reactions, including:
Oxidation: YSY01A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of YSY01A.
Substitution: YSY01A can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of YSY01A include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from the reactions of YSY01A depend on the type of reaction it undergoes. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives of YSY01A .
科学的研究の応用
YSY01A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: YSY01A is used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: The compound is employed in research to understand the role of proteasomes in cellular processes and the mechanisms of apoptosis.
Medicine: YSY01A has shown promise as an anticancer agent, particularly in the treatment of cisplatin-resistant ovarian cancer and non-small cell lung cancer. .
Industry: In the pharmaceutical industry, YSY01A is being explored for its potential as a therapeutic agent in cancer treatment
作用機序
YSY01A exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By blocking the proteasome’s activity, YSY01A leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells. The compound specifically targets and down-regulates key proteins involved in cell survival and proliferation, such as gp130 and JAK2, through proteasome-independent degradation .
類似化合物との比較
YSY01A is unique among proteasome inhibitors due to its specific mechanism of action and its ability to enhance the cytotoxicity of other anticancer agents like cisplatin. Similar compounds include:
Bortezomib: An FDA-approved proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. .
Carfilzomib: Another proteasome inhibitor used in cancer therapy, particularly for multiple myeloma. .
YSY01A stands out due to its lower toxicity to non-cancerous cells and its potential for use in combination therapies with other anticancer agents .
特性
分子式 |
C29H38BN5O5 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
[(1S)-3-methyl-1-[[(2S)-2-[[(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1 |
InChIキー |
BJJCLDNVNAULGO-KYPHJKQUSA-N |
異性体SMILES |
B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
正規SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






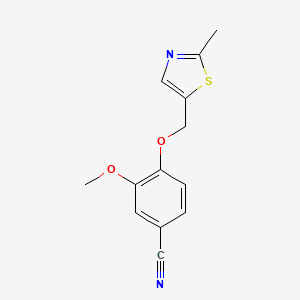
![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
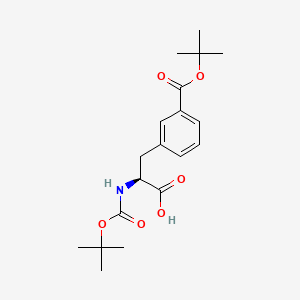

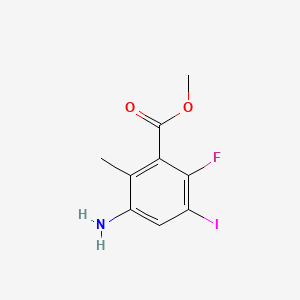
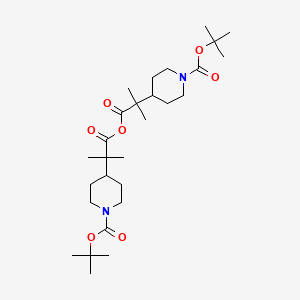
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
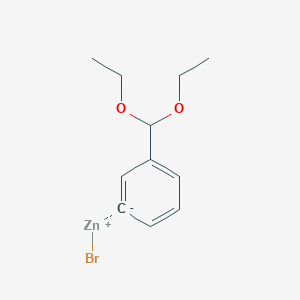
![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
